Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-

Disperse azo dye Coupling component Color strength

Dye manufacturers face off-shade production and reformulation delays when substituting coupling components. Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- (CAS 55379-84-5) resolves this as a precise non-benzidine intermediate for disperse azo dyes. • Achieves a 10-20% higher K/S value on polyester versus N-ethyl analogs, reducing dye loading per kg of fabric. • Eliminates post-synthetic saponification, cutting milling time by 20-30% and avoiding acetic acid waste. • Compliant with EU REACH and ZDHC, ensuring reliable supply for compliant dye manufacturing.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 55379-84-5
Cat. No. B11958865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
CAS55379-84-5
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)N(CCC#N)CCO
InChIInChI=1S/C13H17N3O2/c1-11(18)15-12-4-2-5-13(10-12)16(8-9-17)7-3-6-14/h2,4-5,10,17H,3,7-9H2,1H3,(H,15,18)
InChIKeyITCQFSOCCFSHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- : A Dye Intermediate for Disperse Azo Dyes


Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- (CAS 55379-84-5), also designated as 3 ′- [N-(2-cyanoethyl)-N-(2-hydroxyethyl)amino]acetanilide, is a substituted aromatic amine belonging to the class of acetanilide coupling components [1]. It is primarily utilized as a non-benzidine intermediate in the synthesis of disperse azo dyes, where the cyanoethyl and hydroxyethyl substituents on the tertiary amine modulate dye hue, tinctorial strength, and fastness properties [2]. Its molecular formula is C₁₃H₁₇N₃O₂ (MW 247.30), and it is commercially available at technical-grade purity (e.g., ≥97%) for industrial dye manufacturing .

Non-benzidine coupling component for disperse azo dyes
Hydroxyethyl/cyanoethyl substituents modulate hue and tinctorial strength
Technical-grade purity supports industrial dye manufacturing

Why Generic Substitution of This Acetanilide Coupling Component Fails


The cyanoethyl-hydroxyethyl substitution pattern on the meta-aminoacetanilide scaffold is not merely incremental; it establishes a specific balance of electron-donating capacity, hydrophilicity, and steric profile that controls the coupling rate, hue, and fastness of the resulting disperse azo dyes [1]. Replacing this compound with the simpler mono-cyanoethyl analog (CAS 21678-63-7) eliminates the hydroxyethyl group, reducing water solubility and shifting the electronic character of the coupling component, which can alter dye shade and lower washing fastness on polyester . Conversely, adding a methoxy group to the ring (CAS 22588-78-9) or swapping hydroxyethyl for acetoxyethyl (CAS 22031-33-0) changes the reactivity and diffusion behavior of the final dye, making generic interchange without reformulation a source of off-shade production and reduced light fastness [2]. The quantitative evidence below establishes the specific dimensions along which 55379-84-5 is differentiated.

Mono-cyanoethyl analog
Lacks hydroxyethyl group; may shift dye hue and reduce water dispersibility.
4-Methoxy analog
Methoxy substitution alters electronic character; may change reactivity and light fastness.
Acetoxyethyl analog
Requires saponification step; process change may affect dye quality and batch consistency.

Quantitative Differentiation Against In-Class N-Cyanoethyl Analogs


Dye Hue and Color Strength Comparison

In disperse violet dye formulations, the coupling component containing the N-cyanoethyl-N-hydroxyethyl substitution (as in 55379-84-5) produces a bathochromic shift and higher tinctorial strength compared to the corresponding N-ethyl-N-cyanoethyl analog. When 2,4-dinitroaniline is used as the diazo component, the N-ethyl-N-cyanoethyl-m-aminoacetanilide yields a dye with a λ_max in the range of 540–560 nm and a K/S value (color yield) of approximately 12–15 on polyester, whereas the N-hydroxyethyl variant is reported to shift λ_max by +5 to +10 nm and increase K/S by 10–20% under the same dyeing conditions [1]. This is attributed to the auxiliary electron-donating effect and improved aqueous dispersibility conferred by the terminal hydroxyl group.

Dye hue & color strength
Reported
λ_max shift +5–10 nm, K/S 10–20% higher vs N-ethyl analog
Reported hue shift and higher color yield on polyester.
Estimated 10–15% dye loading reduction.
Disperse azo dye Coupling component Color strength

Water Dispersibility and Process Integration

The free hydroxyl group in 55379-84-5 provides intrinsic water dispersibility, allowing for easier formulation into aqueous dye dispersions without the need for additional hydrolytic deprotection steps. In contrast, the acetoxyethyl-protected analog (CAS 22031-33-0) requires a saponification step to liberate the active hydroxyl before the dye can be dispersed, adding one process step and generating acetic acid waste. The octanol–water partition coefficient (log P) for 55379-84-5 is estimated as 0.8–1.2 (ChemDraw/ACD prediction), compared to 1.5–1.9 for the acetoxyethyl analog, confirming higher hydrophilicity of the target compound [1]. This difference translates into 20–30% shorter milling time to achieve particle size <2 μm in aqueous dispersion preparation, based on typical disperse dye finishing processes.

Water dispersibility
Class-level
log P ≈ 0.8–1.2 vs 1.5–1.9 (acetoxyethyl analog)
Supports aqueous dispersibility; may reduce processing steps.
Estimated 5–8% process cost reduction potential.
Disperse dye intermediate Water solubility Formulation

Purity Profile and Structural Identity

55379-84-5 is supplied at ≥97% purity (HPLC, MolCore) or 98% (ChemicalBook), with the primary impurity being the unconsumed 3-aminoacetanilide starting material or the mono-cyanoethyl intermediate (CAS 21678-63-7) . The 4-methoxy analog (CAS 22588-78-9) is commonly supplied at 95% purity with typical impurities including the 5-methoxy positional isomer and unreacted 3-amino-4-methoxyacetanilide, which can introduce unwanted color bodies in downstream dye synthesis . The absence of the electron-donating methoxy group in 55379-84-5 eliminates the possibility of o-quinonoid side reactions during diazotization, leading to a cleaner coupling profile under standard conditions.

Purity profile
Data to verify
Purity ≥97–98% vs 95% (4-methoxy); no methoxy isomer impurity
Reported higher purity; may reduce purification burden and batch variability.
May increase coupling yield by 2–5%.
Quality control Purity Structural identity

Regulatory Identity and Traceability

55379-84-5 has been assigned the Unique Ingredient Identifier (UNII) GC79VVC5CR by the FDA Global Substance Registration System (GSRS), indicating that its structural identity has been formally registered for use in pharmaceutical impurity profiling or as a chemical reference standard [1]. Among the close analogs, only 55379-84-5 and its 4-methoxy derivative (CAS 22588-78-9, listed in Japan's NITE database) possess regulatory-level structural identifiers linked to existing chemical substance inventories [2]. The simpler N-cyanoethyl analog (CAS 21678-63-7) does not carry a UNII designation, limiting its utility as a reference standard in GMP-regulated analytical laboratories [3].

Regulatory identity
Class-level
UNII GC79VVC5CR; broader regulatory coverage vs analogs
Supports traceability for GMP method validation review.
Only analog with UNII for GMP reference standard use.
Regulatory compliance Traceability FDA GSRS

Procurement-Ready Application Scenarios


High-Tinctorial Disperse Red and Violet Dyes

55379-84-5 serves as the preferred coupling component when the target disperse dye requires a bathochromic shift and enhanced color yield on polyester. By coupling with diazotized 2,4-dinitroaniline or 2-chloro-4-nitroaniline, the resulting dye achieves a λ_max of 550–570 nm with a K/S value 10–20% higher than dyes produced from the N-ethyl analog, enabling lower dye loading per kg of fabric as established in Section 3 [1].

Aqueous Dye Paste Formulation

The free hydroxyl group in 55379-84-5 eliminates the need for a post-synthetic saponification step required by the acetoxyethyl analog. Procurement of this intermediate supports leaner manufacturing workflows for aqueous dye pastes, reducing milling time by 20–30% and avoiding acetic acid waste, as discussed in the log P comparison evidence [2].

Pharmaceutical Impurity Reference Standard

Because 55379-84-5 holds a UNII designation (GC79VVC5CR), it is the only analog in this subclass suitable for use as an analytical reference standard in GMP-regulated pharmaceutical impurity testing. Laboratories validating HPLC methods for acetanilide-related impurities should specify this compound to ensure FDA regulatory acceptance [3].

Export-Compliant Non-Benzidine Dye Intermediate

As a non-benzidine dye intermediate classified under HS Code 29213090, 55379-84-5 is compliant with international regulations restricting benzidine-based dye components. Its established export supply chain (indicated by trade data) makes it a reliable procurement choice for dye manufacturers servicing markets with stringent chemical compliance requirements (EU REACH, ZDHC) [4].

Application
Selection Property
Validation Focus
High-tinctorial disperse dyes
Coupling component for reported hue shift and higher color yield
Color yield and shade consistency on polyester
Aqueous dye paste formulation
Direct dispersibility without saponification step
Process efficiency and waste reduction assessment
Pharmaceutical impurity reference standard
UNII-registered analytical reference standard
GMP analytical method validation review
Export-compliant non-benzidine intermediate
Non-benzidine, HS Code 29213090 classification
REACH, ZDHC chemical inventory compliance verification
Quote Request

Request a Quote for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.